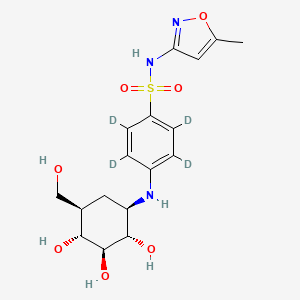
Sulfamethoxazole N4-glucoside-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfamethoxazole N4-glucoside-d4 is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The presence of the glucoside moiety enhances its solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole N4-glucoside-d4 typically involves the glucosylation of sulfamethoxazole. The process begins with the protection of the amino group of sulfamethoxazole, followed by the introduction of the glucoside moiety using a glucosyl donor under acidic or enzymatic conditions. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Sulfamethoxazole N4-glucoside-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated and acylated products.
科学的研究の応用
Sulfamethoxazole N4-glucoside-d4 is extensively used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification of sulfamethoxazole metabolites.
Biology: In studies of enzyme kinetics and metabolic pathways.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of sulfamethoxazole.
Industry: In the development of new pharmaceutical formulations and quality control.
作用機序
Sulfamethoxazole N4-glucoside-d4 exerts its effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell division. The glucoside moiety enhances its solubility and bioavailability, making it more effective in reaching its molecular targets.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Sulfamethoxazole N4-glucoside: Similar to Sulfamethoxazole N4-glucoside-d4 but without the deuterium labeling.
Trimethoprim: Often used in combination with sulfamethoxazole for synergistic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts.
特性
分子式 |
C17H23N3O7S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)-4-[[(1R,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H23N3O7S/c1-9-6-14(19-27-9)20-28(25,26)12-4-2-11(3-5-12)18-13-7-10(8-21)15(22)17(24)16(13)23/h2-6,10,13,15-18,21-24H,7-8H2,1H3,(H,19,20)/t10-,13-,15-,16+,17+/m1/s1/i2D,3D,4D,5D |
InChIキー |
CTYHRRRBPMYFJR-VFBVCLSRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N[C@@H]2C[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |
正規SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3CC(C(C(C3O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


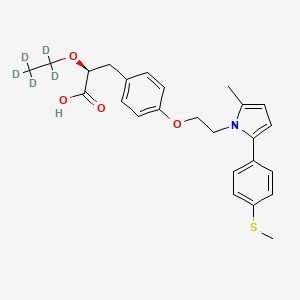
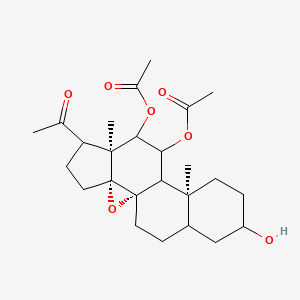

![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)
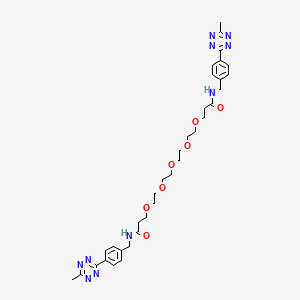
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)
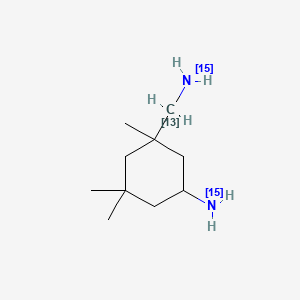
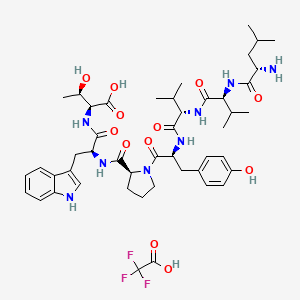

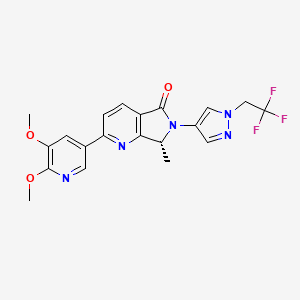
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
